molecular formula C20H15N3O2S2 B2683181 (Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 868377-75-7

(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No.: B2683181
CAS No.: 868377-75-7
M. Wt: 393.48
InChI Key: KZPQDNFJBPFIPJ-XDOYNYLZSA-N
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Description

(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a benzothiazole-derived compound characterized by a Z-configuration imine linkage, an ethoxy group at the 4-position, and a propargyl substituent at the 3-position of the benzo[d]thiazole ring.

Properties

IUPAC Name

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S2/c1-3-12-23-17-14(25-4-2)9-7-11-16(17)27-20(23)22-18(24)19-21-13-8-5-6-10-15(13)26-19/h1,5-11H,4,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPQDNFJBPFIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=NC4=CC=CC=C4S3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Two benzo[d]thiazole moieties : These are known for their diverse biological activities.
  • An ethoxy group : This modification may enhance solubility and bioavailability.
  • A propyne substituent : This may contribute to the compound's reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines.

Key Findings :

  • Cytotoxicity : Several studies report that benzothiazole derivatives exhibit cytotoxic effects on cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer) cells. The IC50 values often range from 1 to 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Acetylcholinesterase Inhibition

Compounds similar to this compound have also been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Inhibitory Activity :

  • IC50 Values : Some derivatives have demonstrated AChE inhibition with IC50 values as low as 2.7 µM, indicating strong potential for therapeutic application in cognitive disorders .
  • Binding Studies : Molecular docking studies suggest that these compounds interact favorably with the active site of AChE, potentially leading to increased acetylcholine levels in synaptic clefts .

Study 1: Antitumor Efficacy

A study conducted on a series of thiazole derivatives, including those structurally related to the target compound, revealed significant antitumor activity against several cancer types. The most active compound exhibited an IC50 value of 1.61 µg/mL against Jurkat cells, demonstrating its potential as a lead compound for further development .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of benzothiazole derivatives against neurodegeneration. The results indicated that these compounds could significantly reduce neuronal cell death in models of oxidative stress, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's .

Data Summary

Activity Type IC50 Value (µM) Cell Line/Target Mechanism
Antitumor1 - 10A549, HT-29Induction of apoptosis
AChE Inhibition2.7AcetylcholinesteraseCompetitive inhibition

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide typically involves the condensation of appropriate thiazole derivatives with carboxamides. Characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antimicrobial Properties

Research has indicated that compounds containing thiazole moieties exhibit notable antimicrobial activities. For instance, studies have shown that derivatives similar to this compound demonstrate synergistic effects when combined with conventional antibiotics against various pathogens, enhancing their efficacy in treating bacterial infections .

Acetylcholinesterase Inhibition

Compounds with a thiazole backbone have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's. The structural features of this compound suggest it may possess similar inhibitory properties, potentially leading to advancements in Alzheimer’s therapeutics .

Cancer Research

Thiazole derivatives have been explored for their anticancer properties. Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Recent investigations into thiazole compounds have highlighted their anti-inflammatory potential. The compound may modulate inflammatory pathways, providing a basis for its application in treating inflammatory diseases .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of thiazole derivatives similar to this compound. These studies typically assess parameters such as cytotoxicity, antimicrobial activity, and enzyme inhibition rates.

StudyCompound TestedActivityIC50 Value
1Thiazole Derivative AAntimicrobial15 µM
2Thiazole Derivative BAcetylcholinesterase Inhibition5 µM
3Thiazole Derivative CCytotoxicity in Cancer Cells10 µM

Chemical Reactions Analysis

Reactivity of the Ethoxy Group

The ethoxy (–OCH₂CH₃) substituent at the 4-position of the benzothiazole ring exhibits susceptibility to nucleophilic substitution under acidic or basic conditions. For example:

Reaction TypeConditionsProductYieldReference
Hydrolysis H₂SO₄ (conc.), reflux–OH substitution~75%
Demethylation BBr₃, DCM, 0°CPhenolic derivative68%

In acidic media, the ethoxy group undergoes hydrolysis to yield a hydroxylated benzothiazole derivative . Demethylation with boron tribromide produces phenolic intermediates, which are key precursors for further functionalization .

Propargyl Group (Prop-2-yn-1-yl) Reactivity

The propargyl substituent participates in 1,3-dipolar cycloadditions (e.g., Huisgen reactions) and Sonogashira coupling :

Reaction TypeReagents/ConditionsProductApplicationsReference
Click Chemistry Cu(I) catalyst, azideTriazole adductBioconjugation
Coupling Pd(PPh₃)₄, aryl halideAlkynyl-aryl hybridsDrug design

The terminal alkyne reacts with azides to form 1,2,3-triazoles under copper-catalyzed conditions, enabling applications in bioorthogonal chemistry. Sonogashira coupling with aryl halides facilitates the synthesis of extended π-conjugated systems.

Carboxamide Group Reactivity

The benzo[d]thiazole-2-carboxamide moiety undergoes hydrolysis and condensation:

Reaction TypeConditionsProductNotesReference
Acidic Hydrolysis HCl (6M), ΔBenzo[d]thiazole-2-carboxylic acidReversible
Condensation NH₂NH₂, EtOHHydrazide derivativeAntimicrobial activity

Hydrolysis of the carboxamide under strong acidic conditions generates the corresponding carboxylic acid, which can be esterified or amidated . Condensation with hydrazine forms hydrazide derivatives, enhancing antimicrobial potential .

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes nitration and sulfonation at specific positions:

ReactionReagentsPositionOutcomeReference
Nitration HNO₃/H₂SO₄5- or 6-positionNitro derivative
Sulfonation H₂SO₄, SO₃6-positionSulfonic acid

Electrophilic attack occurs preferentially at the 5- or 6-positions due to electron-donating effects from the ethoxy group and the thiazole nitrogen .

Coordination Chemistry

The nitrogen and sulfur atoms in the benzothiazole rings act as ligands for transition metals:

Metal IonCoordination SiteComplex TypeApplicationReference
Cu(II)Thiazole N, SSquare planarCatalysis
Pd(II)Carboxamide OOctahedralCross-coupling

Copper complexes exhibit catalytic activity in oxidation reactions, while palladium complexes are utilized in cross-coupling protocols .

Tautomerization and Isomerization

The Z-configuration of the imine (ylidene) group allows for pH-dependent tautomerization:

ConditionTautomerStabilityReference
Acidic (pH < 3)Enol formDominant
Neutral/BasicKeto formStabilized

Tautomeric shifts influence reactivity, particularly in hydrogen-bonding interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzo[d]thiazole Carboxamides

The target compound’s structural analogs differ primarily in the substituents on the benzamide and benzo[d]thiazole moieties. Key comparisons include:

Compound Name Benzamide Substituent Benzo[d]thiazole Substituents Biological Activity Reference
Target Compound Benzo[d]thiazole-2-carboxamide 4-ethoxy, 3-prop-2-yn-1-yl Hypothesized anticancer activity (based on structural analogs)
(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2-ylidene)-4-nitrobenzamide 4-nitrobenzamide 4-methoxy, 3-prop-2-yn-1-yl Undisclosed (structural analog)
N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides Pyridinyl-thiazole Variable amines (e.g., methyl, phenyl) Anticancer activity (statistically significant, p<0.05)

Key Observations :

  • Electron-Withdrawing vs.
  • Propargyl and Ethoxy Groups : The propargyl moiety in both the target compound and its nitro analog could facilitate click chemistry for bioconjugation, while the ethoxy group may enhance metabolic stability compared to methoxy derivatives .
  • Pyridinyl Thiazole Carboxamides : Compounds from exhibit anticancer activity linked to pyridinyl-thiazole scaffolds, suggesting that the target compound’s benzo[d]thiazole core might offer superior aromatic interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves:

  • Thiazole ring formation : Reacting substituted benzaldehydes with thiosemicarbazide under acidic conditions to form thiosemicarbazones, followed by cyclization (e.g., using iodine or Lawesson’s reagent) .
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDCI/HOBt) to couple benzo[d]thiazole-2-carboxylic acid derivatives with amine intermediates under nitrogen atmosphere .
  • Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradients) or preparative TLC to isolate the final product .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry and stereochemistry (e.g., Z-configuration via NOE correlations) .
  • HPLC : Assess purity (>95% purity thresholds are typical, as in and ) .
  • HRMS : Validate molecular weight and fragmentation patterns .
  • IR spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :

  • Catalyst selection : Copper iodide or palladium catalysts improve efficiency in Sonogashira or Suzuki couplings for introducing alkynyl groups .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
  • Temperature control : Reflux conditions (e.g., 80–100°C) for cyclization steps, monitored by TLC .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Target identification : Prioritize kinases or enzymes with thiazole-binding pockets (e.g., AMPK, GSK-3β) based on structural analogs .
  • In vitro assays : Use fluorescence polarization or SPR to measure binding affinity. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., IC50 determination) .
  • In vivo models : Administer the compound in rodent models of inflammation or thrombosis, monitoring pharmacokinetics (e.g., plasma half-life via LC-MS) .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

  • Methodological Answer :

  • Cross-validation : Compare experimental 13C NMR data with DFT-calculated chemical shifts .
  • Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH in amides) .
  • 2D NMR : Employ HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .

Q. What computational strategies predict the compound’s reactivity and binding modes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., benzothiazole stacking in kinase active sites) .
  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD analysis) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental elemental analysis results?

  • Methodological Answer :

  • Sample purity : Reassess by HPLC; impurities (e.g., residual solvents) skew carbon/hydrogen ratios .
  • Combustion analysis : Repeat with freshly recrystallized samples to minimize hygroscopic effects .
  • Synthetic reproducibility : Verify stoichiometry of reactants (e.g., excess reagents in amide coupling) .

Q. What steps mitigate variability in biological assay outcomes?

  • Methodological Answer :

  • Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
  • Dose-response curves : Use at least six concentrations (e.g., 0.1–100 μM) to ensure accurate IC50 calculation .
  • Triplicate runs : Repeat experiments on separate days to account for batch effects .

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